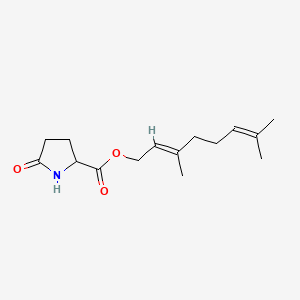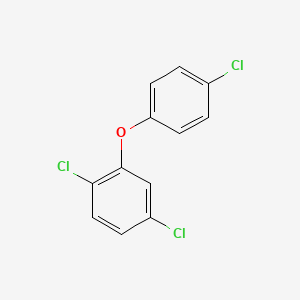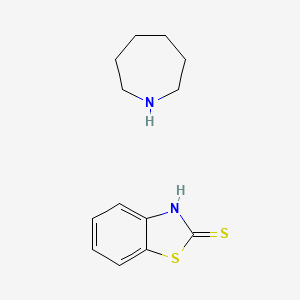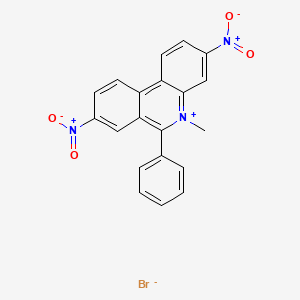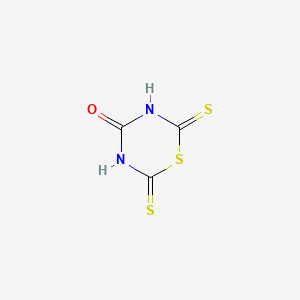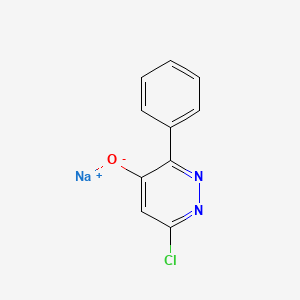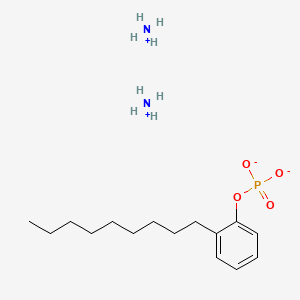![molecular formula C19H40O2 B12669173 1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane] CAS No. 85409-37-6](/img/structure/B12669173.png)
1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] is a chemical compound with the molecular formula C19H40O2 and a molecular weight of 300.52 g/mol . It is characterized by its aliphatic ether structure, which includes two ether groups connected by an isopropylidene bridge . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] typically involves the reaction of 2-ethylhexanol with acetone in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to form the final product . The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of 1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] is carried out in large-scale reactors with continuous monitoring of reaction parameters . The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] involves its interaction with molecular targets through its ether groups . These interactions can lead to the formation of stable complexes with various substrates, thereby influencing the reactivity and stability of the compound . The pathways involved include nucleophilic substitution and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Isopropylidenebis(oxy)bis[2-methylhexane]
- 1,1’-Isopropylidenebis(oxy)bis[2-propylhexane]
- 1,1’-Isopropylidenebis(oxy)bis[2-butylhexane]
Uniqueness
1,1’-Isopropylidenebis(oxy)bis[2-ethylhexane] is unique due to its specific aliphatic ether structure, which imparts distinct chemical properties such as higher stability and reactivity compared to its analogs . This uniqueness makes it particularly valuable in specialized industrial and research applications .
Properties
CAS No. |
85409-37-6 |
|---|---|
Molecular Formula |
C19H40O2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-[2-(2-ethylhexoxy)propan-2-yloxymethyl]heptane |
InChI |
InChI=1S/C19H40O2/c1-7-11-13-17(9-3)15-20-19(5,6)21-16-18(10-4)14-12-8-2/h17-18H,7-16H2,1-6H3 |
InChI Key |
DQMIMDYVLMHBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(C)(C)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


